3-Methoxy-17-methylmorphinan-4,6-diol
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Overview
Description
3-Methoxy-17-methylmorphinan-4,6-diol is a chemical compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a molecular formula of C18H25NO3 and a molecular weight of 303.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methylmorphinan-4,6-diol typically involves the following steps:
Starting Material: The synthesis often begins with a precursor such as thebaine or codeine.
Methoxylation: Introduction of the methoxy group at the 3-position.
Reduction: Reduction of the double bonds in the morphinan structure.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
High-Pressure Reactors: To ensure complete reduction and hydroxylation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-17-methylmorphinan-4,6-diol undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated morphinans, ethers.
Scientific Research Applications
3-Methoxy-17-methylmorphinan-4,6-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other morphinan derivatives.
Biology: Studied for its interactions with opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-17-methylmorphinan-4,6-diol involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound also affects the κ-opioid and δ-opioid receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: A less potent opiate used primarily as a cough suppressant.
Dihydrocodeine: A semi-synthetic derivative with similar properties to codeine.
Uniqueness
3-Methoxy-17-methylmorphinan-4,6-diol is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct pharmacological properties compared to other morphinans. Its ability to interact with multiple opioid receptors makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
85201-34-9 |
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Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3,6,12-14,20-21H,4-5,7-10H2,1-2H3/t12?,13-,14+,18-/m0/s1 |
InChI Key |
SADZCZSUWMSOCW-HWSKEQOTSA-N |
Isomeric SMILES |
CN1CC[C@]23CC(CC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)O |
Canonical SMILES |
CN1CCC23CC(CCC2C1CC4=C3C(=C(C=C4)OC)O)O |
Origin of Product |
United States |
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